An In-Depth Technical Guide to AF 698: Chemical Structure and Properties
An In-Depth Technical Guide to AF 698: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF 698 is a peripheral vasodilator identified as a phthalate (B1215562) derivative of apovincamine (B1665591). This document provides a comprehensive overview of its chemical structure, known properties, and biological context. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes the available information and presents generalized experimental protocols and potential signaling pathways relevant to its classification as a vasodilator.
Chemical Identity and Structure
AF 698 is chemically known as (3α,16α)-Eburnamenine-14-carboxylic acid 1,3-dihydro-3-oxoisobenzofuran-1-yl ester. It is a derivative of apovincamine, an alkaloid.
Chemical Structure:
(Note: A 2D structural image would be generated here based on the provided SMILES string. As a language model, I cannot generate images directly. The SMILES string provides the structural information for use in chemical drawing software.)
Figure 1: 2D Chemical Structure of AF 698.
Physicochemical Properties
The quantitative data available for AF 698 is primarily based on predicted values from chemical databases. Experimental data from peer-reviewed literature is sparse.
| Property | Value | Source |
| CAS Number | 82958-11-0 | ChemicalBook |
| Molecular Formula | C₂₈H₂₆N₂O₄ | ChemicalBook |
| Molecular Weight | 454.52 g/mol | ChemicalBook |
| Predicted Boiling Point | 571.1 ± 50.0 °C | ChemicalBook |
| Predicted Density | 1.43 ± 0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 7.68 ± 0.60 | ChemicalBook |
Biological Activity and Mechanism of Action
Vasodilatory Effects
AF 698 is characterized as a peripheral vasodilator with selective vasomotor effects on the cerebral microvascular circulation.[1] It has been reported to have a better vasodilator effect than Vincamine.[1] Vasodilators, in general, function by relaxing the smooth muscle in blood vessels, leading to vessel dilation. This dilation of arterial vessels decreases systemic vascular resistance, thereby reducing blood pressure.
Potential Signaling Pathway
While the specific signaling pathway for AF 698 has not been detailed in the available literature, the mechanism of action for many vasodilators involves the nitric oxide (NO) pathway. A plausible, though unconfirmed, pathway for AF 698 is outlined below.
Caption: Putative signaling pathway for AF 698-induced vasodilation.
This proposed pathway suggests that AF 698 may stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide. NO then diffuses into vascular smooth muscle cells, activating soluble guanylate cyclase (sGC) and leading to a cascade that results in muscle relaxation and vasodilation. It is important to note that this is a generalized pathway for many vasodilators and requires experimental validation for AF 698.
Other Potential Effects
AF 698 may also have a protective effect against the lethality of hypobaric hypoxia, although it is reported to be not significantly different from Vincamine in this regard.[1]
Experimental Protocols
General Workflow for In Vitro Vasodilation Assay
Caption: Generalized experimental workflow for assessing vasodilator activity.
Detailed Methodology for Vasodilation Assay
This protocol is a representative example for studying the effects of a vasodilator on isolated resistance arteries.
-
Vessel Preparation:
-
Isolate resistance arteries (e.g., mesenteric arteries) from a suitable animal model.
-
Carefully clean the arteries of surrounding tissue in cold physiological salt solution.
-
Cut the arteries into small segments (approx. 2 mm in length).
-
Mount the vessel segments on a wire myograph.
-
-
Equilibration and Viability Check:
-
Equilibrate the mounted vessels in a heated (37°C) organ bath containing physiological salt solution and bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Perform a "wake-up" protocol by stimulating the vessels with a vasoconstrictor (e.g., phenylephrine) to ensure their viability and contractile function.
-
-
Experimental Procedure:
-
Pre-constrict the vessel segments to a submaximal level with a chosen vasoconstrictor.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of AF 698 to the organ bath.
-
Record the changes in isometric tension after each addition, allowing the response to stabilize.
-
-
Data Analysis:
-
Express the relaxation at each concentration of AF 698 as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of AF 698).
-
Calculate the EC₅₀ value (the concentration of AF 698 that produces 50% of the maximal relaxation).
-
Synthesis
A specific, detailed synthesis protocol for AF 698 is not described in the readily available scientific literature. However, it is identified as a phthalate derivative of apovincaminic acid. The synthesis of related apovincamine and vinpocetine (B1683063) derivatives often involves multi-step processes starting from tryptamine (B22526) or other indole (B1671886) precursors. The synthesis of phthalidyl esters can be achieved through the reaction of a carboxylic acid with a 3-halophthalide.
Conclusion
AF 698 is a promising peripheral vasodilator with potential applications in improving cerebral microcirculation. However, the publicly available data on this compound is limited. Further research is required to fully elucidate its pharmacological profile, including its precise mechanism of action, detailed pharmacokinetic and pharmacodynamic properties, and a validated synthesis protocol. This guide provides a foundational understanding of AF 698 based on the current knowledge and offers a framework for future experimental investigations.
